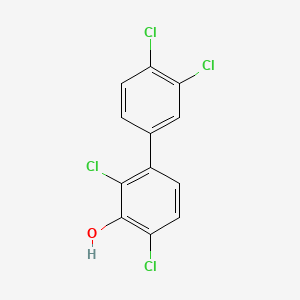
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxic Responses
Polychlorinated biphenyls (PCBs), including certain structures similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, have been studied for their environmental impact and toxic responses. These compounds can induce biochemical and toxic responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway. Studies suggest that coplanar PCBs and their monoortho analogs are significant contributors to the toxicity of PCB mixtures (Safe, 1994).
Application in Organic Electronic Devices
A specific compound, N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine, structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been synthesized for use in organic electronic devices, particularly OLEDs. This material has demonstrated high hole mobility and excellent thermal and morphological stability, indicating its potential in high-temperature applications for OLEDs (Zhiguo et al., 2015).
Photocatalytic Oxidation Studies
Research on the photocatalytic oxidation of PCBs, including compounds similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been conducted to understand the optimal conditions for degrading such compounds. This study focused on variables like UV intensity, hydrogen peroxide concentration, and initial pH, aiming to enhance the efficiency of degradation processes for environmental applications (Wong et al., 2004).
Electronic Properties and Light Emission
Research on derivatives of biphenyls, including those structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has provided insights into their electronic properties and potential for light emission. These studies contribute to the development of materials for organic light-emitting diodes and other electronic devices, highlighting the functional versatility of such compounds (Huang et al., 2013).
Propiedades
Número CAS |
51109-11-6 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro- |
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308 g/mol |
Nombre IUPAC |
2,6-dichloro-3-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5,17H |
Clave InChI |
BKAFWWPAYSNNLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
Apariencia |
Solid powder |
Otros números CAS |
51109-11-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
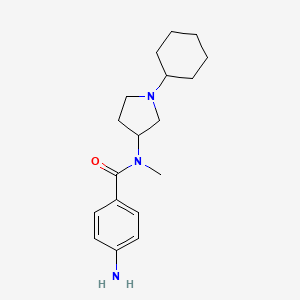
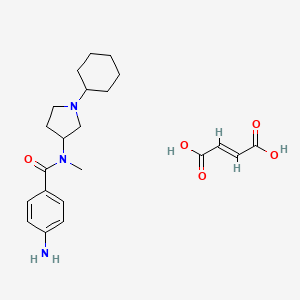
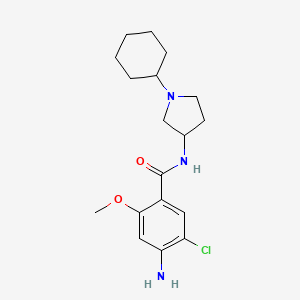
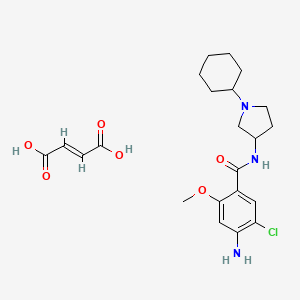
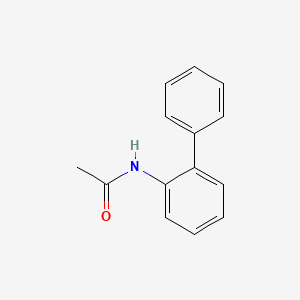
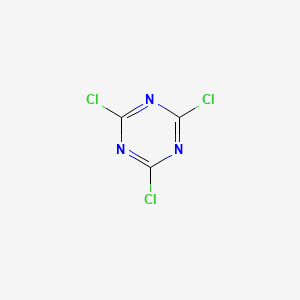
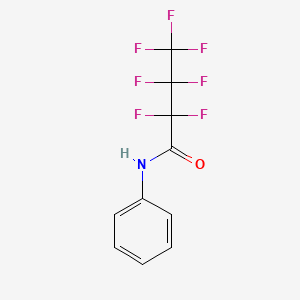
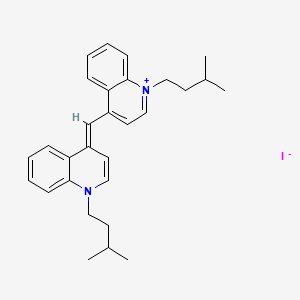
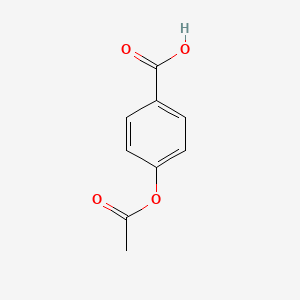
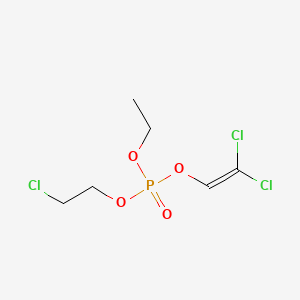
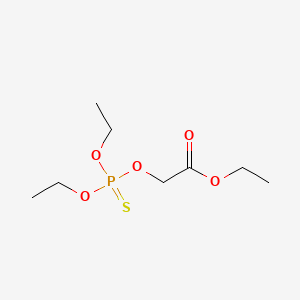
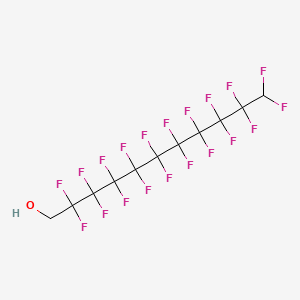
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)